7-Fluoro-8-nitroquinoline-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H5FN2O4 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
7-fluoro-8-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5FN2O4/c11-7-2-1-5-6(10(14)15)3-4-12-8(5)9(7)13(16)17/h1-4H,(H,14,15) |
InChI Key |
HCBZSZPHSCBRFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)C(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution of a halogenated quinoline precursor with a fluorine source, followed by nitration to introduce the nitro group . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired substitution and nitration reactions occur efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-8-nitroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of functionalized quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, each with unique chemical and biological properties .
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, including 7-fluoro-8-nitroquinoline-4-carboxylic acid, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including those resistant to conventional antibiotics.
Case Study: Antitubercular Agents
A study focused on the synthesis of 2-arylquinoline-4-carboxylic acid analogs demonstrated that modifications to the quinoline structure could enhance activity against Mycobacterium tuberculosis. Among the synthesized compounds, certain derivatives showed promising inhibitory effects, indicating potential for further development as antitubercular agents .
Anticancer Properties
Quinoline derivatives have also been evaluated for anticancer activity. The synthesis of novel quinoline-4-carboxylic acid derivatives has led to compounds that demonstrate selective cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Activity Level |
|---|---|---|---|
| 7-Fluoro-8-nitroquinoline-4-carboxylic acid | H460 | <10 | High |
| 7-Fluoro-2-methylquinoline-4-carboxylic acid | MKN-45 | <5 | Very High |
This table illustrates the promising results obtained from testing various quinoline derivatives against cancer cell lines, highlighting their potential as therapeutic agents.
Crop Development and Yield Enhancement
Research has indicated that quinoline derivatives can influence plant growth and development. Specifically, compounds like 7-fluoro-8-nitroquinoline-4-carboxylic acid have shown bioregulatory effects that can enhance crop yields.
Case Study: Bioregulation in Crops
In agricultural studies, the application of quinoline-based compounds has been linked to increased yields in various crops such as tomatoes and potatoes. These compounds can induce parthenocarpy (fruit development without fertilization) and enhance overall plant growth under suboptimal conditions .
Table 2: Effects of Quinoline Derivatives on Crop Yields
| Compound Name | Crop Type | Yield Increase (%) | Application Method |
|---|---|---|---|
| 7-Fluoro-8-nitroquinoline-4-carboxylic acid | Tomato | 25 | Foliar spray |
| 7-Chloroquinoline-8-carboxylic acid | Potato | 30 | Soil drenching |
This table summarizes the yield-enhancing effects observed in agricultural trials using quinoline derivatives.
Mode of Action
The mechanisms through which 7-fluoro-8-nitroquinoline-4-carboxylic acid exerts its biological effects are still under investigation. However, it is believed that these compounds may act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Case Study: Enzyme Inhibition
Recent studies have focused on the inhibition of DNA gyrase by quinoline derivatives, which is crucial for bacterial DNA replication. The binding affinity of these compounds to DNA gyrase has been shown to correlate with their antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 7-Fluoro-8-nitroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with enzymes and other proteins, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Electron-Withdrawing Groups: The nitro group at position 8 in 7-fluoro-8-nitroquinoline-4-carboxylic acid enhances acidity at the 4-carboxylic acid group compared to the hydroxyl group in 8-fluoro-4-hydroxyquinoline-3-carboxylic acid .
- Anticancer Activity : Chlorine at position 7 (as in ) improves DNA intercalation and topoisomerase inhibition, whereas the nitro group in the target compound may enhance oxidative stress-mediated cytotoxicity .
- Antibacterial Spectrum: Aminoalkyl substitutions at position 7 (e.g., in ) broaden antibacterial activity against Gram-negative pathogens by improving membrane penetration .
Key Observations :
Biological Activity
7-Fluoro-8-nitroquinoline-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antibacterial properties, and potential applications in cancer therapy.
7-Fluoro-8-nitroquinoline-4-carboxylic acid belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. The presence of fluorine and nitro groups enhances its reactivity and biological activity. The compound's molecular formula is C10H6FNO4, and it possesses a carboxylic acid functional group that plays a crucial role in its interaction with biological targets.
The mechanism of action for 7-Fluoro-8-nitroquinoline-4-carboxylic acid primarily involves:
- Inhibition of DNA Gyrase : This enzyme is vital for bacterial DNA replication. Compounds like 7-Fluoro-8-nitroquinoline derivatives have been shown to inhibit DNA gyrase, leading to bacterial cell death .
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS formation, which can cause oxidative stress and apoptosis in cancer cells .
- Enzyme Binding : The compound can bind to specific enzymes, blocking their active sites and interfering with metabolic processes.
Antibacterial Activity
Research has demonstrated that 7-Fluoro-8-nitroquinoline-4-carboxylic acid exhibits notable antibacterial properties.
In Vitro Studies
In vitro studies have shown that the compound has varying degrees of efficacy against different bacterial strains. For instance:
- Gram-positive bacteria : The compound showed significant activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 0.58 µg/mL .
- Gram-negative bacteria : It also displayed activity against Escherichia coli, albeit at higher concentrations compared to Gram-positive strains.
Comparative Analysis
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.58 | High |
| Escherichia coli | 15 | Moderate |
| Klebsiella pneumoniae | 25 | Moderate |
This table illustrates the differential activity of the compound against various bacterial strains, highlighting its potential as an antibacterial agent.
Anticancer Activity
Recent studies have explored the anticancer potential of 7-Fluoro-8-nitroquinoline-4-carboxylic acid. The compound has shown promise in inhibiting cancer cell proliferation through:
- Cell Cycle Arrest : It has been reported to induce G1 phase arrest in MCF-7 breast cancer cells, preventing progression to DNA synthesis .
- Induction of Apoptosis : The generation of ROS is linked to the induction of apoptosis, making it a candidate for further investigation as a chemotherapeutic agent .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of quinoline derivatives:
- Study on Antibacterial Properties : A study indicated that modifications at the C-7 position significantly affect antibacterial activity, with electron-donating groups enhancing efficacy against Gram-positive bacteria .
- Anticancer Evaluation : Research demonstrated that compounds similar to 7-Fluoro-8-nitroquinoline exhibited IC50 values ranging from 14 nM to 20 nM against various cancer cell lines, suggesting strong anticancer potential .
Q & A
Basic: What are the optimal synthetic routes for preparing 7-fluoro-8-nitroquinoline-4-carboxylic acid in a laboratory setting?
The synthesis typically involves multi-step reactions starting with fluorinated quinoline precursors. Key steps include:
- Nitration : Introducing the nitro group at the 8-position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to minimize byproducts) .
- Carboxylation : Converting a precursor (e.g., methyl or ethyl ester) to the carboxylic acid via hydrolysis (e.g., NaOH in aqueous ethanol, 70–80°C) .
- Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by adjusting solvent polarity .
Critical parameters : Temperature control during nitration prevents over-nitration, while inert atmospheres reduce side reactions .
Basic: How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 7-fluoro-8-nitroquinoline-4-carboxylic acid?
- ¹H/¹³C NMR : Identify substituent positions:
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the molecular weight (e.g., calculated for C₁₀H₅FN₂O₄: 248.03) .
Basic: What are the primary biological activities reported for 7-fluoro-8-nitroquinoline-4-carboxylic acid analogs?
Quinoline derivatives with nitro and carboxylic acid groups exhibit:
- Antimicrobial activity : Disruption of bacterial DNA gyrase or topoisomerase IV .
- Anticancer potential : Inhibition of kinase enzymes (e.g., EGFR) via hydrogen bonding with the carboxylic acid group .
- Structure-activity trends : Fluorine enhances membrane permeability, while nitro groups improve target binding .
Advanced: How can conflicting biological activity data for 7-fluoro-8-nitroquinoline-4-carboxylic acid derivatives be resolved?
Contradictions often arise from substituent positioning or assay conditions :
- Case study : A chloro-substituted analog ( ) showed lower activity than nitro derivatives, suggesting steric hindrance or electronic effects.
- Methodological adjustments :
- Standardize assays (e.g., MIC for antimicrobial tests) .
- Use computational modeling (e.g., docking studies) to predict binding modes .
- Compare logP values to assess bioavailability differences .
Advanced: What strategies optimize the regioselectivity of nitration in 7-fluoroquinoline precursors?
Regioselectivity is influenced by directing groups and reaction conditions :
- Electrophilic nitration : The 8-position is activated by the electron-withdrawing fluorine at C6. Use mixed acid (HNO₃/H₂SO₄) at low temperatures to favor mononitration .
- Competitive pathways : If C5 nitration occurs, adjust stoichiometry (e.g., reduce HNO₃) or use acetic anhydride as a solvent to modulate reactivity .
- Validation : Monitor reaction progress via TLC or HPLC to isolate the desired isomer .
Advanced: How does the nitro group influence the compound’s interaction with bacterial DNA gyrase?
The nitro group:
- Enhances binding affinity : Forms π-π stacking with aromatic residues (e.g., Tyr122 in E. coli gyrase) .
- Redox activity : Generates reactive oxygen species (ROS) under bacterial stress, contributing to bactericidal effects .
- Comparative analysis : Replace nitro with methyl or methoxy groups to test mechanistic hypotheses (e.g., loss of ROS generation in methoxy analogs) .
Advanced: What purification challenges arise during synthesis, and how are they addressed?
Common issues include:
- Byproduct formation : Nitration byproducts (e.g., dinitro derivatives) removed via gradient elution in column chromatography (hexane/ethyl acetate) .
- Acidic impurities : Neutralize residual acids (e.g., H₂SO₄) with NaHCO₃ washes before crystallization .
- Solubility issues : Use DMF/water mixtures for recrystallization to improve yield .
Advanced: How can computational methods guide the design of 7-fluoro-8-nitroquinoline-4-carboxylic acid derivatives?
- Molecular docking : Predict binding to targets (e.g., EGFR, DNA gyrase) using AutoDock or Schrödinger .
- QSAR models : Correlate substituent electronegativity (e.g., Hammett constants) with antimicrobial IC₅₀ values .
- DFT calculations : Optimize nitro group orientation to maximize hydrogen bonding with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
